
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- is a complex organic compound characterized by the presence of a trichloroacetamide group, a furan ring, and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- typically involves the reaction of trichloroacetyl chloride with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Solvents such as dichloromethane or chloroform are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and propenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-2-furanyl-
- Acetamide, 2,2,2-trichloro-N-ethyl-
Uniqueness
Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the furan ring and propenyl group differentiates it from other trichloroacetamide derivatives, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of Acetamide, 2,2,2-trichloro-N-(2-furanylmethyl)-N-2-propenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
60549-92-0 |
|---|---|
Formule moléculaire |
C10H10Cl3NO2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(furan-2-ylmethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-5-14(9(15)10(11,12)13)7-8-4-3-6-16-8/h2-4,6H,1,5,7H2 |
Clé InChI |
WOOPERRVXSBEKG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC1=CC=CO1)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




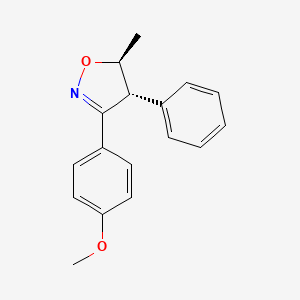
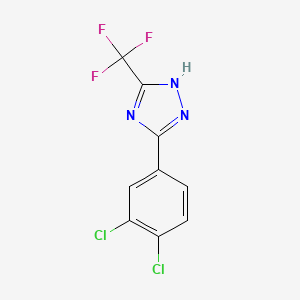
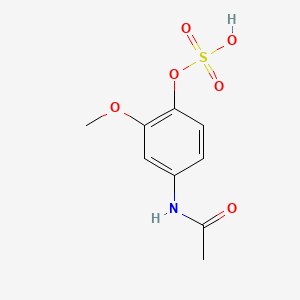


![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
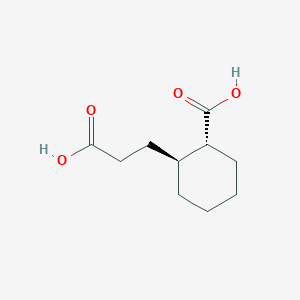
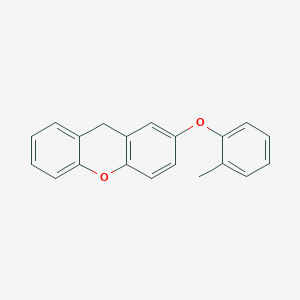

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
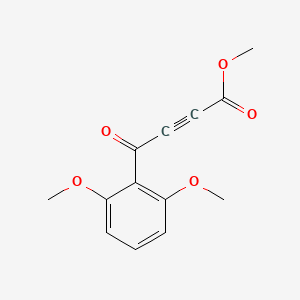
![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
